2(3H)-Benzoxazolone, 6-(phenylacetyl)-
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Overview
Description
2(3H)-Benzoxazolone, 6-(phenylacetyl)-: is a heterocyclic organic compound that belongs to the benzoxazolone family. Benzoxazolones are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzoxazolone core with a phenylacetyl group attached at the 6-position, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzoxazolone, 6-(phenylacetyl)- typically involves the reaction of 2-aminophenol with phenylacetic acid derivatives. One common method is the condensation of 2-aminophenol with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazolone ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as metal oxides or zeolites may be employed to improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2(3H)-Benzoxazolone, 6-(phenylacetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: 2(3H)-Benzoxazolone, 6-(phenylacetyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be functionalized to introduce different substituents .
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities. It has shown promising results in inhibiting the growth of certain bacterial and fungal strains .
Medicine: The compound is investigated for its potential therapeutic applications. It has been explored as a lead compound for the development of new drugs targeting specific enzymes and receptors involved in various diseases .
Industry: In the industrial sector, 2(3H)-Benzoxazolone, 6-(phenylacetyl)- is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2(3H)-Benzoxazolone, 6-(phenylacetyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it can interact with cellular signaling pathways, influencing cell proliferation and apoptosis .
Comparison with Similar Compounds
2-Phenylbenzoxazole: Similar in structure but lacks the phenylacetyl group.
6-Methyl-2(3H)-benzoxazolone: Contains a methyl group instead of a phenylacetyl group.
2-Aminobenzoxazole: Features an amino group at the 2-position instead of a phenylacetyl group.
Uniqueness: 2(3H)-Benzoxazolone, 6-(phenylacetyl)- is unique due to the presence of the phenylacetyl group, which enhances its biological activity and provides additional sites for chemical modification. This structural feature distinguishes it from other benzoxazolone derivatives and contributes to its diverse applications in research and industry .
Properties
CAS No. |
54903-13-8 |
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Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
6-(2-phenylacetyl)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C15H11NO3/c17-13(8-10-4-2-1-3-5-10)11-6-7-12-14(9-11)19-15(18)16-12/h1-7,9H,8H2,(H,16,18) |
InChI Key |
BUZFSNQGRCSNEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC3=C(C=C2)NC(=O)O3 |
Origin of Product |
United States |
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